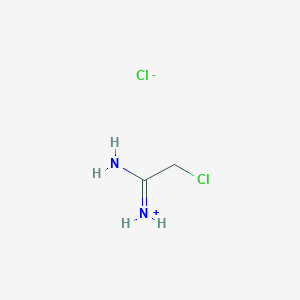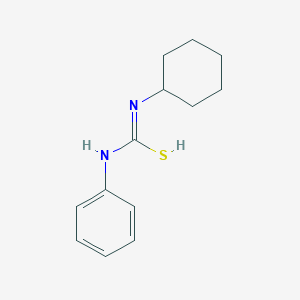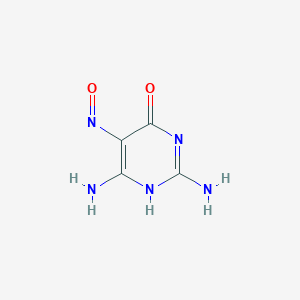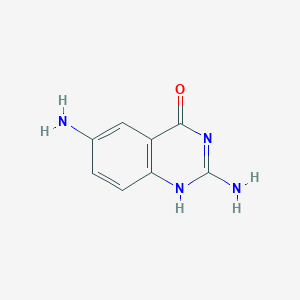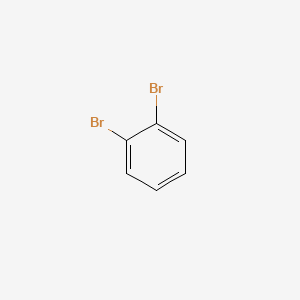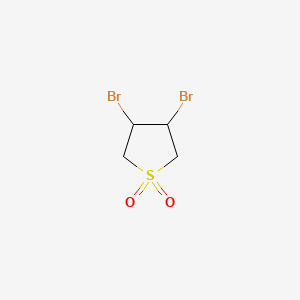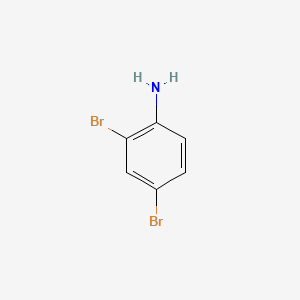
2,4-Dibromoaniline
Übersicht
Beschreibung
2,4-Dibromoaniline is a chemical compound with the molecular formula Br2C6H3NH2 . It has a molecular weight of 250.92 and is used in various applications including the synthesis of acetylenic amines and as a substrate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .
Synthesis Analysis
This compound can be synthesized from aniline . The process involves the reaction of aniline with bromine in the presence of dilute hydrochloric acid . The reaction yields a greyish-white tribromoaniline, which is then filtered, washed, and recrystallized .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms and one amine group . The bromine atoms are located at the 2nd and 4th positions of the benzene ring, while the amine group is attached to the 1st position .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with trimethylsilylacetylene to synthesize acetylenic amines . It can also participate in Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents .
Physical And Chemical Properties Analysis
This compound is a crystalline solid with a melting point of 78-80 °C . It has a molecular weight of 250.92 . The compound’s SMILES string is Nc1ccc(Br)cc1Br and its InChI key is DYSRXWYRUJCNFI-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Organic Intermediate for Synthesis : It is used as an important organic intermediate in synthesizing pharmaceuticals, alkaloids, and ferromagnetics (Geng Rui-xue, 2004).
Electrochemical Studies : The electrochemical oxidation of 2,4-dibromoaniline in solutions like acetonitrile and aqueous sulphuric acid is studied for understanding its oxidation mechanisms and potential applications in electrochemistry (M. Kádár et al., 2001); (S. Arias & E. Brillas, 1985).
Spectroscopic Analysis : Quantum computational studies and spectroscopic techniques like FT-IR, FT-Raman, and UV–Vis are used to analyze the molecular structure, vibrational assignments, and other properties of this compound (C. Abraham et al., 2018).
Phytovolatilization Studies : The behavior of this compound in environmental matrices like in rice plants is studied, particularly its volatilization and bioaccumulation, offering insights into its environmental impact and behavior (Qing Zhang et al., 2020).
Photochromic Properties : Research on the photochromic properties of azobenzene derivatives, starting from compounds like 3,5-dibromoaniline, provides insights into the photoresponsive behavior of these materials, which may be relevant for various applications (Song Xiume, 2015).
Synthesis and Characterization : It is used in the synthesis and characterization of various compounds, demonstrating its versatility as a chemical reagent in organic synthesis (C. Lamberth et al., 2014); (Sitian Yuan et al., 2018).
Copolymerization Studies : this compound has been used in studies related to the copolymerization process, offering insights into its electrical properties and processability (F. Diaz et al., 2003).
Safety and Hazards
2,4-Dibromoaniline is considered hazardous. It can cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Wirkmechanismus
. The primary targets of 2,4-Dibromoaniline are not explicitly mentioned in the available literature. .
Mode of Action
Brominated anilines can undergo various chemical reactions, including oxidation and dimerization . In the case of this compound, the bromine substituent in the para position can be eliminated following its oxidation to bromine, which quantitatively substitutes the free ortho position of the starting bromoaniline .
Biochemical Pathways
Brominated anilines can potentially interfere with various biochemical processes due to their reactivity and potential to form reactive metabolites .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Brominated anilines can potentially cause various cellular effects, including cytotoxicity, due to their reactivity and potential to form reactive metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical substances . .
Eigenschaften
IUPAC Name |
2,4-dibromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRXWYRUJCNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060654 | |
| Record name | 2,4-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-57-6, 63505-64-6 | |
| Record name | 2,4-Dibromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063505646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dibromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIBROMOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6YF8BB75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and spectroscopic characterization of 2,4-Dibromoaniline?
A1: this compound has the molecular formula C6H5Br2N and a molecular weight of 250.91 g/mol. Spectroscopically, its ultraviolet absorption spectrum has been studied in the vapor phase using a Quartz Spectrograph. [] This revealed sharp bands appearing at specific temperatures and tube lengths, providing insights into its electronic transitions and vibrational modes. Additionally, [] employed FT-IR, FT-Raman, and UV–Vis spectroscopy to analyze the compound's structure and vibrational frequencies.
Q2: How does the presence of bromine atoms influence the electrochemical behavior of this compound?
A2: Research has shown that the bromine substituents in this compound significantly impact its electrochemical oxidation. [, ] Studies using cyclic voltammetry and controlled potential coulometry in acetonitrile revealed that the oxidation process generates not only the expected dimeric products but also this compound itself. This unusual behavior is attributed to the parallel oxidation of bromide ions, released during the dimerization process, leading to the formation of bromine molecules which subsequently react with the parent this compound.
Q3: Has this compound been used in the synthesis of more complex molecules?
A3: Yes, this compound serves as a key precursor in synthesizing various compounds. One example is its utilization in producing a tritiated human growth hormone-releasing peptide. [] In this process, a protected peptide incorporating racemic 5,7-dibromotryptophan (synthesized from this compound) is created through solid-phase peptide synthesis. The resulting epimers are separated using HPLC, and the desired peptide is deprotected and cleaved from the resin using a modified HF procedure to avoid undesired side reactions with the dibromoindole moiety.
Q4: Are there any studies exploring the magnetic properties of polymers incorporating this compound?
A4: Researchers have synthesized and characterized a polyradical incorporating this compound. [, ] This polymer, poly[6-(N-oxyl-N-tert-butylamino)biphenyl-3,3′-ylene], was synthesized via Pd-catalyzed polycondensation of this compound with 1,3-phenylenebis(trimethylene boronate), followed by oxidation. Magnetic susceptibility measurements revealed antiferromagnetic interactions between the unpaired electron spins within the polymer structure, attributed to the twisting of the nitroxide moieties relative to the π-conjugated main chain.
Q5: What are the environmental implications of this compound?
A5: this compound is a known degradation product of ambroxol, a pharmaceutical compound. [] Its photolysis in aquatic environments has been investigated, highlighting the role of the this compound chromophore and the heavy atom effect of bromine in the degradation process. This information is crucial for understanding the fate and potential environmental impact of pharmaceuticals and their byproducts in aquatic ecosystems.
Q6: What analytical methods are employed to study this compound?
A6: Various analytical methods are crucial for investigating this compound. Electrochemical techniques like cyclic voltammetry and controlled potential coulometry provide insights into its oxidation behavior. [, ] Spectroscopic techniques such as UV-Vis, FT-IR, and FT-Raman spectroscopy help in structural characterization and vibrational analysis. [, ] Chromatographic techniques like HPLC are used to separate and purify this compound-containing compounds. [] Additionally, mass spectrometry plays a vital role in identifying reaction products. []
Q7: Are there any known oscillating reactions involving this compound?
A7: Research indicates that this compound is involved in non-catalyzed oscillating reactions. [] Specifically, its reaction with potassium bromate (KBrO3) and sulfuric acid (H2SO4) exhibits oscillatory behavior. This research investigated the reaction products and their role in the observed oscillations, shedding light on the complex kinetics and mechanisms governing this system.
Q8: Have there been any computational studies on this compound?
A8: Yes, quantum computational studies have been performed on this compound to investigate its electronic structure and properties. [] These studies, combined with spectroscopic analysis, provided insights into the molecular orbitals, vibrational frequencies, and other physicochemical characteristics of the compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(4-Chlorophenyl)ureido]-4-ethoxybenzenesulfonyl chloride](/img/structure/B7723903.png)
![4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7723908.png)

